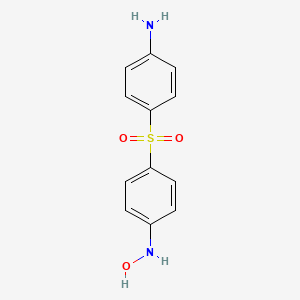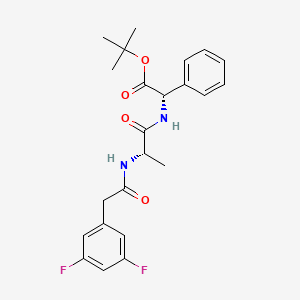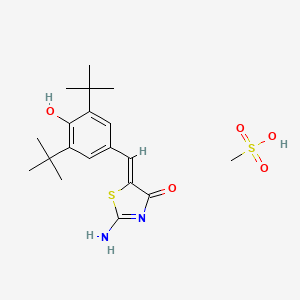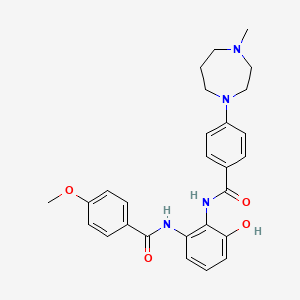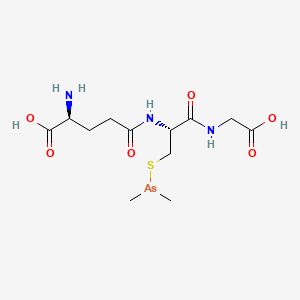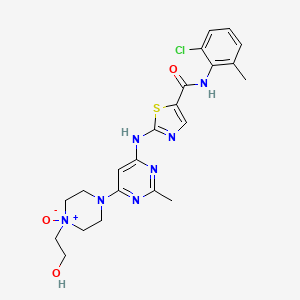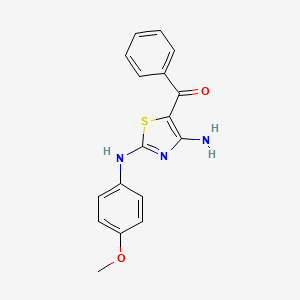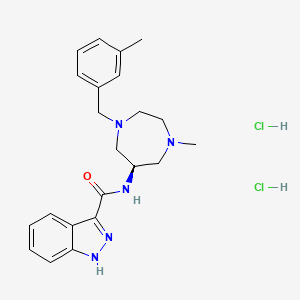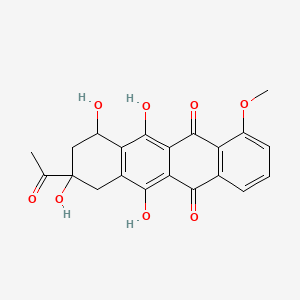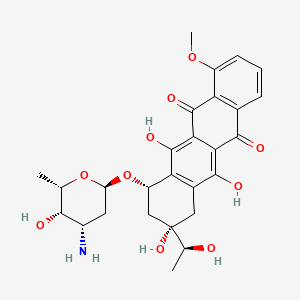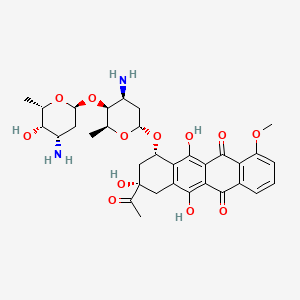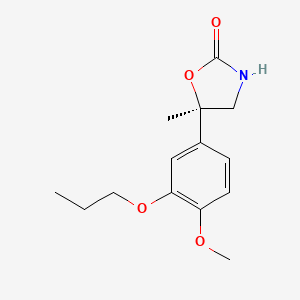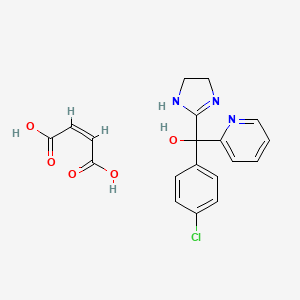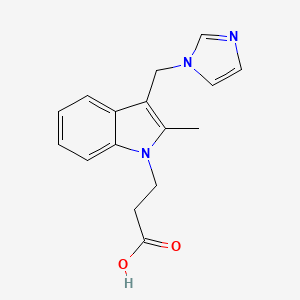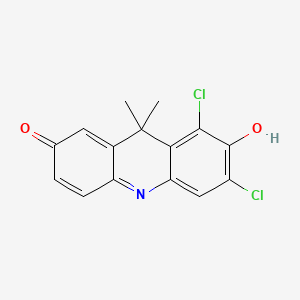
1,3-dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one
Descripción general
Descripción
1,3-Dichloro-7-hydroxy-9,9-dimethyl-9H-acridin-2-one, also known as DDAO, is a near-infrared (NIR) fluorophore . It has received increasing attention in recent years due to its near-infrared emission at 658 nm, low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . The reported DDAO-based fluorescent probes can be applied to biological imaging of enzymes and other substances in vivo with high sensitivity and selectivity .
Physical And Chemical Properties Analysis
DDAO exhibits near-infrared emission at 658 nm, has a low pKa (~5.0), good water solubility, and high quantum yield (Φ = 0.39) . Its molecular weight is 308.16 .Aplicaciones Científicas De Investigación
Fluorescent Probe Development
1,3-Dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone (DDAO) has been utilized in the development of fluorescent probes. A study by Ma et al. (2023) highlights its application in creating a water-soluble near-infrared (NIR) fluorescent probe, DDAO-CN, for rapid and selective detection of hydrogen sulfide in food samples and living cells. This probe demonstrates specificity, a short response time, and a low detection limit, making it valuable in biological imaging and sensing applications in various contexts, including food safety and cellular research (Ma et al., 2023).
Photophysical Studies
DDAO has been studied for its photophysical properties. Warther et al. (2010) synthesized a photoactivatable DDAO derivative, PENB-DDAO, which displays efficient and rapid release of a fluorescent signal. This derivative is significant for its potential use in live-cell imaging through one- and two-photon uncaging, which could be valuable in cellular and molecular biology research (Warther et al., 2010).
Supramolecular Networks
He et al. (2013) investigated the formation of supramolecular networks using derivatives of acridin-9(10H)-one, demonstrating the impact of different substituents on the molecular interactions. This research is relevant to the understanding of molecular assembly and design of novel materials in chemistry and material science (He et al., 2013).
Biological Applications
DDAO and its derivatives have been explored for their biological applications. For instance, Levine and Beatty (2016) synthesized a far-red fluorophore, DSACO, based on DDAO for use as an esterase probe in living cells. This development is significant in biochemistry and cellular biology for studying enzyme activities and cellular processes (Levine & Beatty, 2016).
Chemical Synthesis and Reactivity
The chemical reactivity and synthesis of DDAO-related compounds have been a focus of several studies. For example, Cromwell et al. (1979) reported on the functionalization of benz[c]acridines, providing insights into organic synthesis techniques and the potential for developing novel compounds with diverse applications (Cromwell et al., 1979).
Propiedades
IUPAC Name |
6,8-dichloro-7-hydroxy-9,9-dimethylacridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO2/c1-15(2)8-5-7(19)3-4-10(8)18-11-6-9(16)14(20)13(17)12(11)15/h3-6,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDJPCFGLMKJRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=O)C=CC2=NC3=CC(=C(C(=C31)Cl)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dichloro-7-hydroxy-9,9-dimethylacridin-2(9H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



